(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol
Description
(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol is a chiral compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a benzyl group and an azaspiro structure contributes to its distinctive chemical properties.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
[(5S)-4-benzyl-4-azaspiro[2.4]heptan-5-yl]methanol |
InChI |
InChI=1S/C14H19NO/c16-11-13-6-7-14(8-9-14)15(13)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-/m0/s1 |
InChI Key |
FPABUFUUOMDION-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC2(CC2)N([C@@H]1CO)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2(CC2)N(C1CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the benzyl group. One common method includes the reaction of a suitable azaspiro precursor with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Benzyl bromide, potassium carbonate, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various amine derivatives.
Scientific Research Applications
(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol exerts its effects depends on its interaction with molecular targets. The benzyl group and the spirocyclic structure allow it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
